2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid
CAS No.: 144061-16-5
Cat. No.: VC21087692
Molecular Formula: C11H6F3NO2S
Molecular Weight: 273.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144061-16-5 |
|---|---|
| Molecular Formula | C11H6F3NO2S |
| Molecular Weight | 273.23 g/mol |
| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17) |
| Standard InChI Key | NFDUVSSDGPDOLR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid features a thiazole ring connected to a 4-(trifluoromethyl)phenyl group at the 2-position and a carboxylic acid group at the 4-position . The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound's unique chemical properties and reactivity. The presence of the trifluoromethyl (-CF₃) group on the phenyl ring significantly influences the compound's electronic distribution, lipophilicity, and biological interactions .
The molecule can be represented by the SMILES notation: C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F, which provides a linear textual representation of its chemical structure . The InChI notation for this compound is InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17), offering a standardized way to encode its structural information .
Physical and Chemical Properties
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is characterized by several distinct physical and chemical properties that influence its behavior in various applications. It has a molecular weight of 273.23 g/mol and exists as a solid at room temperature . The compound demonstrates good thermal stability, making it suitable for applications requiring high-temperature processing.
The trifluoromethyl group significantly enhances the compound's lipophilicity, enabling it to readily penetrate biological membranes and reach intracellular targets. This property is particularly valuable in drug development, as it can improve bioavailability and pharmacokinetic profiles. Additionally, the carboxylic acid functional group provides opportunities for further derivatization through esterification, amidation, or other transformations, expanding the compound's synthetic utility.
Regarding solubility, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, but has limited solubility in water due to its hydrophobic nature. This solubility profile affects its processing, formulation, and biological applications.
Spectroscopic Data
The structural characterization of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the hydrogen and carbon environments within the molecule. The presence of the trifluoromethyl group results in distinctive splitting patterns and chemical shifts in both proton and carbon NMR spectra .
Mass spectrometry analysis of the compound yields a molecular ion peak corresponding to its molecular weight (273.23 g/mol), with fragmentation patterns characteristic of the thiazole ring and trifluoromethyl-substituted phenyl group . Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid group (typically around 1700-1725 cm⁻¹ for C=O stretching and 3000-3500 cm⁻¹ for O-H stretching), as well as signals associated with the aromatic and heterocyclic structures .
Synthesis Methods
Laboratory Synthesis
Several synthetic routes have been developed for the preparation of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, each offering specific advantages in terms of yield, scalability, and reaction conditions. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by functionalization to introduce the carboxylic acid group .
A representative synthesis pathway begins with the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable α-haloketone in the presence of thiourea or a related sulfur source to construct the thiazole ring . Subsequent oxidation of a methyl or other alkyl group at the 4-position of the thiazole ring can yield the desired carboxylic acid functionality . Alternatively, the carboxylic acid group may be introduced directly through the use of appropriately functionalized starting materials.
Another synthetic approach involves the hydrolysis of the corresponding ester derivative. As described in one source, ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate can be treated with lithium hydroxide monohydrate in a mixture of tetrahydrofuran and methanol at 80°C for 12 hours to yield the carboxylic acid after appropriate workup and purification . While this example involves a chloro-substituted analog, a similar procedure could be applied to the trifluoromethyl derivative .
Industrial Production
Industrial-scale production of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid typically employs more efficient and cost-effective methodologies compared to laboratory-scale synthesis. Continuous flow processes are often preferred over batch reactions to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Applications
Pharmaceutical Development
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents . The compound's unique structural features, including the trifluoromethyl group and the thiazole ring, contribute to its effectiveness in targeting specific biological pathways.
In pharmaceutical research, this compound has been explored as a building block for developing inhibitors of 11β-hydroxysteroid dehydrogenase, an enzyme involved in regulating glucocorticoid levels . Such inhibitors have potential applications in treating type II diabetes mellitus and metabolic syndrome by modulating the effects of cortisol on glucose metabolism . The patent literature indicates ongoing interest in thiazole derivatives, including those containing the trifluoromethyl group, as potential therapeutic agents for various metabolic disorders .
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial factors for improving the pharmacokinetic properties of drug candidates. These features allow for better penetration of biological membranes and increased resistance to enzymatic degradation, potentially leading to improved bioavailability and extended duration of action .
Agricultural Chemistry
In agricultural applications, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid and its derivatives have shown promising results in the formulation of agrochemicals, including pesticides and herbicides . The trifluoromethyl group's properties contribute to enhanced efficacy and target specificity, potentially allowing for reduced application rates and minimized environmental impact.
The compound's ability to interact with specific biological targets in pest organisms makes it a valuable component in developing selective pest control agents. Additionally, its chemical stability helps ensure prolonged activity in field conditions, where exposure to sunlight, moisture, and varying temperatures can rapidly degrade less stable compounds.
Material Science
In the field of material science, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid has been incorporated into polymers and coatings to provide improved thermal stability and chemical resistance . These properties are particularly valuable in high-performance applications where materials are exposed to extreme conditions or corrosive environments.
Biochemical Research
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid serves as a valuable tool in biochemical research, particularly in studies focusing on enzyme inhibition and receptor binding . Its unique structure enables specific interactions with biological targets, making it useful for probing molecular mechanisms and developing new therapeutic approaches.
Researchers have utilized this compound and its derivatives to study various biochemical pathways, providing insights into the structural requirements for effective interaction with target molecules. Such studies contribute to the broader understanding of biological processes and can guide the development of more selective and potent bioactive compounds.
Biological Activity
Enzyme Interactions
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid exhibits interaction with various enzymes, which contributes to its biological activities and potential therapeutic applications. Research has shown that the compound and its derivatives can modulate enzyme activity by binding to active or allosteric sites, influencing various biochemical pathways.
One significant area of investigation involves the compound's potential as an inhibitor of 11β-hydroxysteroid dehydrogenase, an enzyme that plays a crucial role in cortisol metabolism . Inhibition of this enzyme has been linked to beneficial effects in metabolic disorders, including type II diabetes mellitus and metabolic syndrome . The thiazole structure, along with the trifluoromethyl group, appears to be important for effective binding to the enzyme's active site, resulting in inhibition of its activity .
The compound's ability to interact with specific enzymes involved in metabolic pathways has also been explored in the context of other disorders, highlighting its versatility as a potential therapeutic agent or research tool.
| Enzyme Target | Observed Effect | Research Focus |
|---|---|---|
| 11β-hydroxysteroid dehydrogenase | Inhibition | Type II diabetes and metabolic syndrome |
| Various metabolic enzymes | Modulation of activity | Metabolic disorders |
| Enzymes in bacterial pathogens | Inhibition | Antimicrobial applications |
Receptor Binding
The unique structural features of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid enable specific interactions with various cellular receptors, contributing to its diverse biological activities. The lipophilicity imparted by the trifluoromethyl group facilitates penetration of biological membranes, allowing the compound to reach intracellular receptor targets.
Research suggests that derivatives of this compound may interact with receptors involved in inflammatory responses, potentially explaining their anti-inflammatory properties. Additionally, the compound's ability to bind to specific receptors in microbial cells may contribute to its antimicrobial activities, disrupting essential cellular processes and inhibiting microbial growth.
Antimicrobial Properties
Studies have indicated that 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid and its derivatives exhibit antimicrobial properties against various pathogens. The compound's thiazole ring structure is a common feature in many antimicrobial agents, and the addition of the trifluoromethyl group enhances its efficacy through improved membrane penetration and target interaction.
Research has shown potential activity against bacterial pathogens, suggesting applications in developing new antimicrobial agents to address the growing concern of antibiotic resistance. The compound's mechanism of action may involve inhibition of essential enzymes or disruption of cellular processes unique to microbial organisms, allowing for selective toxicity against pathogens while minimizing effects on host cells.
Research Findings
Structure-Activity Relationships
Investigations into the structure-activity relationships of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid and related compounds have provided valuable insights into the structural features that contribute to their biological activities . These studies have helped guide the development of more effective derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.
Research has shown that the position of the trifluoromethyl group on the phenyl ring can significantly influence the compound's biological activities . While the 4-position (para) substitution is common, analogs with the trifluoromethyl group at the 3-position (meta) have also been synthesized and studied, demonstrating different activity profiles . This suggests that the spatial arrangement of the trifluoromethyl group relative to the thiazole ring plays a crucial role in determining the compound's interaction with biological targets.
Comparison with Similar Compounds
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid shares structural similarities with several related compounds, each with distinctive properties and applications. Understanding these relationships provides valuable context for evaluating the unique contributions of this particular compound.
A closely related analog is 2-(trifluoromethyl)thiazole-4-carboxylic acid, which differs in the position of the trifluoromethyl group . In this compound, the trifluoromethyl substituent is directly attached to the thiazole ring at the 2-position, rather than being part of a phenyl ring . This structural difference results in altered chemical properties, including changes in lipophilicity, molecular size, and three-dimensional conformation, which can significantly impact biological activities and applications .
Another structural variant is 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, where the trifluoromethyl group occupies the meta position on the phenyl ring instead of the para position . This positional isomer may exhibit different binding affinities for biological targets due to the altered spatial arrangement of the trifluoromethyl group .
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid represents another variation, featuring a methyl substituent at the 4-position of the thiazole ring and the carboxylic acid group at the 5-position . These modifications change the electron distribution within the molecule and may affect its reactivity and biological properties .
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| 2-(trifluoromethyl)thiazole-4-carboxylic acid | CF₃ directly on thiazole ring | Smaller molecular size, different electronic distribution |
| 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | CF₃ at meta position on phenyl | Altered spatial arrangement, different binding properties |
| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | Additional methyl group, COOH at 5-position | Modified electron distribution, altered reactivity |
The hydrated form of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate) has also been characterized, containing a water molecule in its crystal structure . This hydrated form may exhibit different solubility and crystal packing arrangements compared to the anhydrous compound .
Future Research Directions
The continued investigation of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid presents numerous opportunities for advancing scientific knowledge and developing novel applications. Several promising research directions can be identified based on current understanding and emerging trends.
In the field of medicinal chemistry, further exploration of structure-activity relationships could lead to the development of more potent and selective derivatives with enhanced pharmacokinetic properties. Specifically, systematic modification of the thiazole ring, variation in the position and nature of substituents on the phenyl ring, and derivatization of the carboxylic acid group could yield compounds with improved therapeutic potential for treating metabolic disorders, inflammatory conditions, or microbial infections .
Advanced computational methods, including molecular modeling and artificial intelligence approaches, could accelerate the discovery of optimized derivatives by predicting their biological activities and physicochemical properties. These in silico techniques, combined with experimental validation, may reduce the time and resources required for identifying promising candidates for further development.
Expanding research into the compound's potential as a building block for creating functional materials represents another promising direction. Investigation of its incorporation into polymers, nanocomposites, or advanced coatings could lead to materials with enhanced properties for applications in electronics, energy storage, or environmental remediation.
Additionally, more comprehensive toxicological studies would be valuable for establishing the safety profile of this compound and its derivatives, particularly for applications in pharmaceuticals or agricultural products where human exposure may occur. Understanding the metabolic fate, potential for bioaccumulation, and long-term effects is essential for responsible development and utilization .
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